

5-Iodo-6-methylpyrimidin-4-ol: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

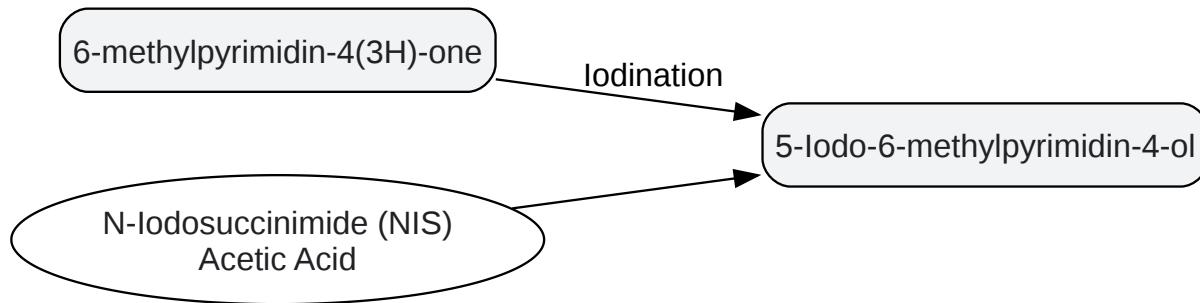
Compound Name: **5-Iodo-6-methylpyrimidin-4-ol**

Cat. No.: **B189614**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **5-Iodo-6-methylpyrimidin-4-ol** is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its strategic placement of a reactive iodine atom, a methyl group, and a hydroxyl/oxo functionality on the pyrimidine ring allows for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **5-iodo-6-methylpyrimidin-4-ol** in drug discovery, with a focus on its use in the generation of kinase inhibitors and other targeted therapies.


Physicochemical Properties

5-Iodo-6-methylpyrimidin-4-ol, with the CAS Number 7752-74-1, is a yellow to brown solid.^[1] It exists in tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms. The presence of the iodine atom at the 5-position is crucial for its utility as a building block, as it provides a reactive handle for various cross-coupling reactions.

Property	Value	Source
Molecular Formula	C5H5IN2O	[2]
Molecular Weight	236.01 g/mol	[2]
Melting Point	238-239 °C	[1]
Boiling Point (Predicted)	245.5 ± 43.0 °C	[1]
Density (Predicted)	2.19 ± 0.1 g/cm³	[1]
pKa (Predicted)	7.92 ± 0.50	[1]

Synthesis of 5-**iodo-6-methylpyrimidin-4-ol**

The synthesis of **5-iodo-6-methylpyrimidin-4-ol** can be readily achieved through the iodination of 6-methylpyrimidin-4(3H)-one. A common and effective method involves the use of N-iodosuccinimide (NIS) in acetic acid.

[Click to download full resolution via product page](#)

Caption: Synthetic route to **5-iodo-6-methylpyrimidin-4-ol**.

Experimental Protocol: Synthesis of 5-**iodo-6-methylpyrimidin-4(1H)-one**[1]

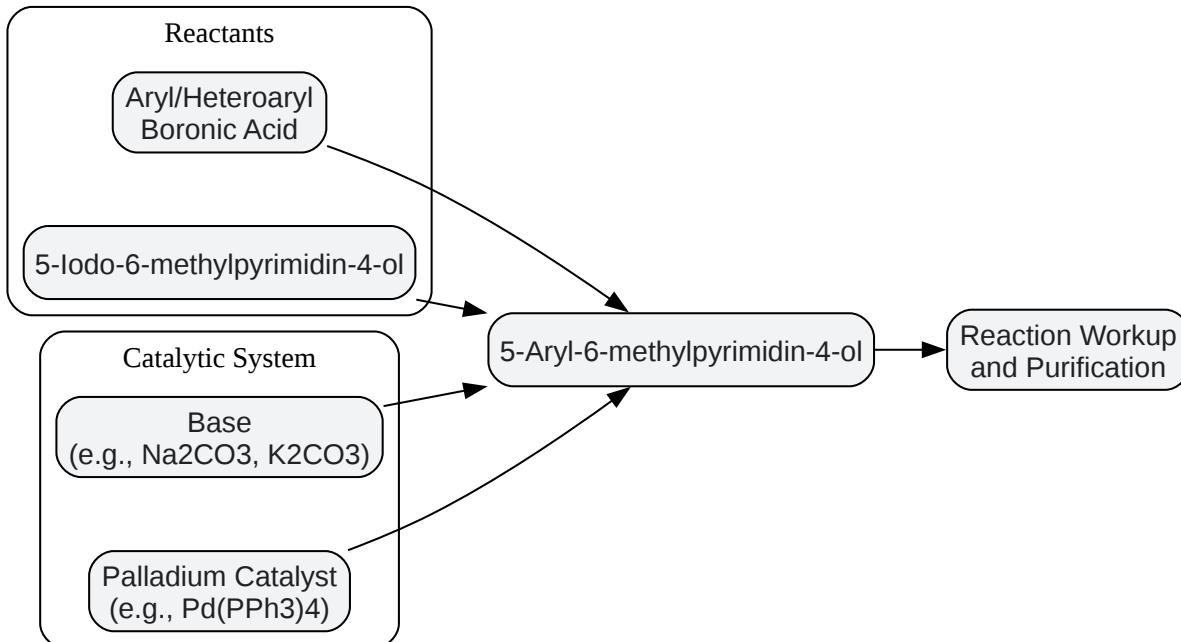
Materials:

- 6-methylpyrimidin-4(3H)-one (70 g, 0.64 mol)

- N-iodosuccinimide (NIS) (127 g, 0.56 mol)
- Acetic acid
- Water
- Aqueous sodium thiosulfate

Procedure:

- To a solution of 6-methylpyrimidin-4(3H)-one in acetic acid at room temperature, add N-iodosuccinimide (NIS) in batches over a period of 15 minutes.
- Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (approximately 30 hours).
- Upon completion of the reaction, dilute the mixture with water.
- Collect the precipitated solid product by filtration.
- Wash the solid with aqueous sodium thiosulfate to remove any residual iodine.
- Dry the product under vacuum to yield 5-iodo-6-methylpyrimidin-4(1H)-one (90 g, 60% yield).


Applications in Medicinal Chemistry: A Versatile Building Block

The iodinated pyrimidine core of **5-iodo-6-methylpyrimidin-4-ol** is a versatile platform for generating libraries of compounds for drug discovery. The iodine atom serves as a key functional group for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the context of **5-iodo-6-methylpyrimidin-4-ol**, the C-I bond is highly reactive towards oxidative addition to a

palladium(0) catalyst, enabling the coupling with a wide variety of aryl and heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of 5-aryl-6-methylpyrimidin-4-ol derivatives, which are prevalent scaffolds in many kinase inhibitors.

[Click to download full resolution via product page](#)

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

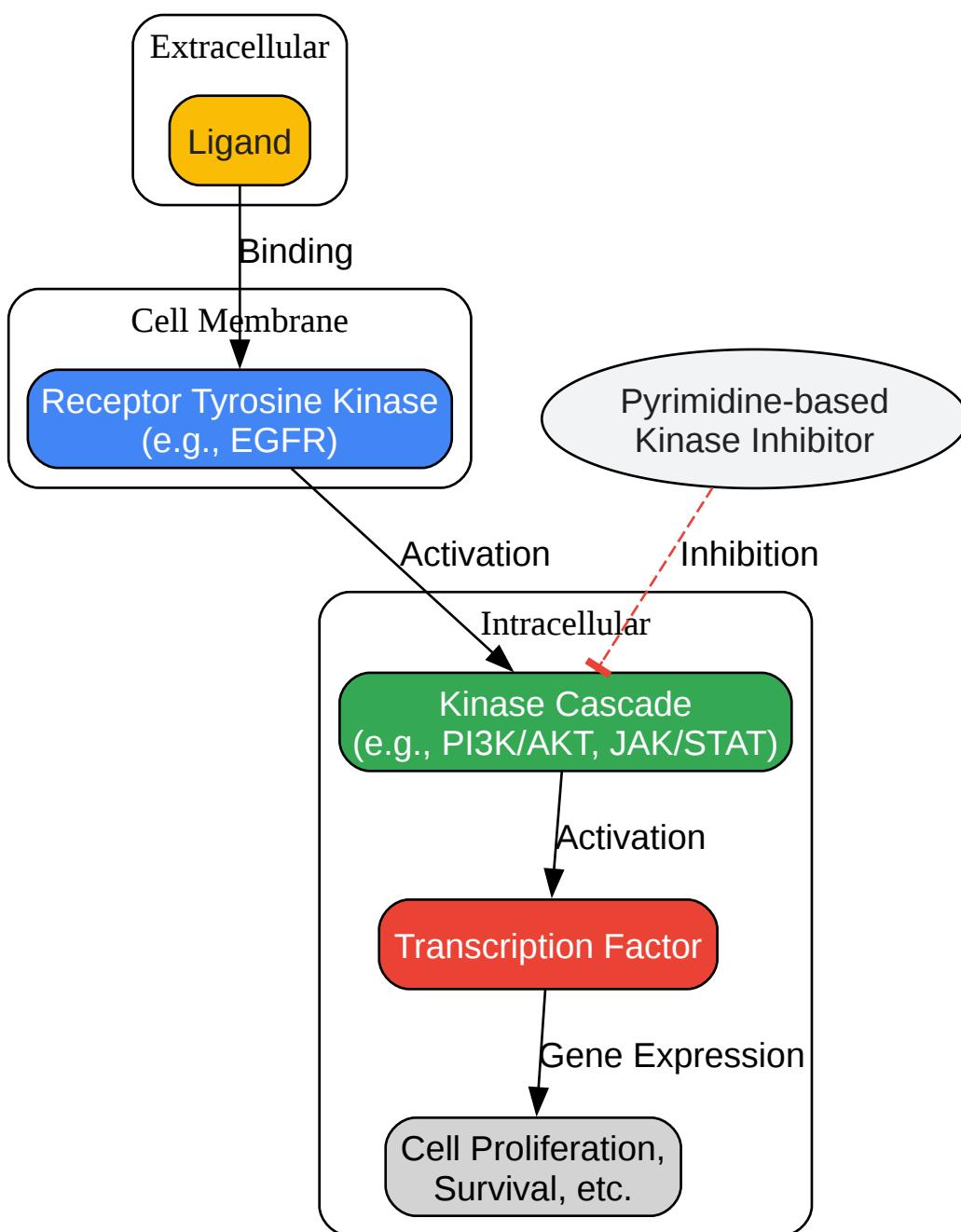
- **5-Iodo-6-methylpyrimidin-4-ol** (1.0 eq)
- Arylboronic acid (1.1-1.5 eq)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 eq)

- Base (e.g., Sodium carbonate, Potassium carbonate, 2.0-3.0 eq)
- Degassed solvent (e.g., 1,4-Dioxane, DMF, Toluene/Ethanol mixture)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry reaction vessel under an inert atmosphere, add **5-iodo-6-methylpyrimidin-4-ol**, the arylboronic acid, the base, and the palladium catalyst.
- Add the degassed solvent to the mixture.
- Heat the reaction mixture to a temperature typically ranging from 80-110 °C and stir for 2 to 24 hours.
- Monitor the reaction progress using TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-6-methylpyrimidin-4-ol derivative.

Application in Kinase Inhibitor Development


The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. Many approved and investigational kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, allowing them to bind to the ATP-binding site of kinases. The **5-iodo-6-methylpyrimidin-4-ol** building block provides a direct route to novel kinase inhibitors by enabling the introduction of various substituents at the 5-position that can interact with specific regions of the kinase active site, thereby influencing potency and selectivity.

While specific examples detailing the use of **5-iodo-6-methylpyrimidin-4-ol** in the synthesis of kinase inhibitors are not extensively reported in publicly available literature, the closely related analog, 2-amino-5-iodo-6-methylpyrimidin-4-one, has been utilized in the synthesis of compounds targeting various kinases. This suggests the high potential of **5-iodo-6-methylpyrimidin-4-ol** for similar applications.

Targeted Signaling Pathways

Derivatives of pyrimidines are known to inhibit a wide range of kinases involved in cancer cell proliferation, survival, and angiogenesis. These include, but are not limited to:

- Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in autoimmune diseases and cancers. [\[3\]](#)
- Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various solid tumors. [\[4\]](#)
- Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.

[Click to download full resolution via product page](#)

Caption: General kinase signaling pathway and inhibition.

Conclusion

5-Iodo-6-methylpyrimidin-4-ol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the iodine atom

allow for the efficient generation of diverse libraries of pyrimidine-based compounds. The demonstrated utility of closely related analogs in the synthesis of potent kinase inhibitors highlights the significant potential of **5-*ido*-6-methylpyrimidin-4-ol** for the development of novel therapeutics targeting a range of diseases, particularly cancer and inflammatory disorders. Further exploration of the chemical space accessible from this scaffold is warranted to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-*ido*-6-methylpyrimidin-4-ol: A Versatile Scaffold for Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189614#5-ido-6-methylpyrimidin-4-ol-as-a-building-block-in-medicinal-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com